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molecular formula C14H8BrClF2O2 B8448647 (5-Bromo-2-chloro-phenyl)-(2,3-difluoro-4-methoxy-phenyl)methanone

(5-Bromo-2-chloro-phenyl)-(2,3-difluoro-4-methoxy-phenyl)methanone

Cat. No. B8448647
M. Wt: 361.56 g/mol
InChI Key: DRGQUQBMFMURFD-UHFFFAOYSA-N
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Patent
US09394329B2

Procedure details

To a solution of 5-bromo-2-chlorobenzoyl chloride 21d (3.4 g, 13.4 mmol) and 1,2-difluoro-3-methoxybenzene 21b (2.4 g, 16.7 mmol) in dichloromethane (40 mL) was added anhydrous aluminium chloride (1.82 g, 13 mmol) at 0° C. The mixture was stirred at 0° C. for 16 hours. Then the reaction mixture was quenched with hydrochloric acid (4 mL, 2 M) and warmed up to room temperature. The mixture was extracted with dichloromethane (40 mL×4). The combined organic layers were dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to give the title compound 21e as yellow liquid (5.4 g, 96.4%). This material was not further purified.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
96.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)[C:7](Cl)=[O:8].[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[F:21].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([C:7]([C:18]2[CH:17]=[CH:16][C:15]([O:19][CH3:20])=[C:14]([F:21])[C:13]=2[F:12])=[O:8])[CH:10]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)Cl)C1)Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)OC)F
Name
Quantity
1.82 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with hydrochloric acid (4 mL, 2 M)
TEMPERATURE
Type
TEMPERATURE
Details
warmed up to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (40 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1=C(C(=C(C=C1)OC)F)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 111.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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